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Compound of Interest

3-Bromo-7-methoxy-1H-
Compound Name: o
pyrrolo[2,3-c]pyridine

Cat. No.: B1287114

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Bromo-7-
methoxy-1H-pyrrolo[2,3-c]pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-7-methoxy-1H-
pyrrolo[2,3-c]pyridine, a heterocyclic building block of significant interest in medicinal
chemistry and drug discovery. The document elucidates the core molecular properties, a
reasoned synthetic strategy, and the chemical reactivity that makes this scaffold a valuable tool
for developing novel therapeutics. We will explore its application as a key intermediate,
particularly in the synthesis of kinase inhibitors, and detail the experimental logic behind its
synthetic manipulation. This guide is intended for researchers, chemists, and drug development
professionals seeking to leverage the unique structural and functional attributes of this powerful
molecular scaffold.

Introduction: The Privileged Pyrrolo[2,3-c]pyridine
Scaffold

In the landscape of pharmaceutical sciences, certain molecular frameworks, often termed
"privileged structures,” appear with remarkable frequency in biologically active compounds. The
pyrrolo[2,3-c]pyridine core, an isomer of azaindole, is one such scaffold.[1] Its fused bicyclic
system, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, offers a
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unique three-dimensional geometry and a rich electronic profile for interaction with biological
targets. These compounds are often utilized as bioisosteres of indoles, providing an avenue to
modulate physicochemical properties like solubility and metabolic stability.[2]

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine emerges as a particularly valuable derivative.
The strategic placement of a methoxy group at the 7-position and a bromine atom at the 3-
position equips the molecule with distinct functional handles. The methoxy group can influence
solubility and engage in specific hydrogen bonding, while the bromine atom serves as a
versatile reactive site for introducing molecular diversity through cross-coupling reactions.[1][3]
This inherent functionality makes it a cornerstone intermediate for constructing libraries of
complex molecules aimed at targets such as protein kinases, which are pivotal in oncology
research.[1][4]

Core Molecular Properties

A thorough understanding of the physicochemical properties of 3-Bromo-7-methoxy-1H-
pyrrolo[2,3-c]pyridine is fundamental to its effective application in synthesis and drug design.
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Chemical Structure:
Figure 1: 2D Structure of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.

The structure consists of a pyrrole ring fused to a pyridine ring. The bromine atom is located on
the electron-rich pyrrole moiety, making it susceptible to electrophilic substitution and an ideal
handle for metal-catalyzed cross-coupling. The methoxy group is positioned on the pyridine
ring.

Physicochemical Data Summary
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Property Value Source
CAS Number 352434-16-3 [3]
Molecular Formula CsH7BrN20 [31[5]
Molecular Weight 227.06 g/mol [31[5]
Boiling Point 362.3 °C at 760 mmHg [3]
Solubility oS(E;htly soluble (1.5 g/L at 25 5]
Storage Conditions 2-8°C, sealed, dry [3]

Synthetic Strategy and Rationale

The synthesis of substituted azaindoles like 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
requires a multi-step approach that logically builds the heterocyclic core and then introduces
the desired functional groups. While specific proprietary methods may vary, a common and
rational approach involves the construction of the pyrrolopyridine core followed by selective
halogenation.

The causality behind this strategy is rooted in controlling regioselectivity. The electronic nature
of the pre-formed pyrrolo[2,3-c]pyridine core directs bromination to the C3 position of the
electron-rich pyrrole ring, which is the most nucleophilic site. Performing this step after the core
is formed is often more efficient than carrying a bromine-substituted precursor through a
cyclization sequence.
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Proposed Synthetic Pathway

2-Amino-4-methoxypyridine
(Precursor)

Step 1: Cyclization
(e.g., with a-haloketone)
Forms the bicyclic core.

l

7-Methoxy-1H-pyrrolo[2,3-c]pyridine
(Core Scaffold)

l

Step 2: Regioselective Bromination
(e.g., with NBS in DMF)
Functionalizes the core.

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
(Final Product)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Protocol: Regioselective Bromination

This protocol describes the critical functionalization step. A self-validating system requires
monitoring and characterization at each stage.

* Preparation: To a solution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-
Dimethylformamide (DMF), cooled to 0 °C in an ice bath, add N-bromosuccinimide (NBS)
(1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.[1]
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e Reaction: Stir the mixture at 0-5 °C. The reaction progress must be monitored by Thin Layer
Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the
formation of a single major product. This is a crucial self-validation step to prevent over-
bromination.

o Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a
saturated aqueous solution of sodium thiosulfate.

o Extraction: Extract the agueous mixture with ethyl acetate (3x). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, and filter.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid
should be purified by column chromatography on silica gel to yield the pure 3-Bromo-7-
methoxy-1H-pyrrolo[2,3-c]pyridine.

 Validation: The identity and purity of the final product must be confirmed by standard
analytical techniques, such as *H NMR, 3C NMR, and High-Resolution Mass Spectrometry
(HRMS).

Chemical Reactivity for Lead Optimization

The true value of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine in drug discovery lies in the
reactivity of its C3-bromo substituent. This position serves as a versatile anchor point for
diversification using palladium-catalyzed cross-coupling reactions, enabling a systematic
exploration of the chemical space around the core scaffold to optimize biological activity
(Structure-Activity Relationship, SAR).[1]
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Diversification via Cross-Coupling

3-Bromo-7-methoxy-

1H-pyrrolo[2,3-c]pyridine

Suzuki Coupling Buchwald-Hartwig
(Ar-B(OH)2, Pd catalyst, Base) (R2NH, Pd catalyst, Base)

3-Aryl Derivative 3-Amino Derivative

Click to download full resolution via product page

Caption: Key reaction pathways for functionalizing the core scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol exemplifies how to introduce an aryl group, a common strategy in kinase inhibitor
design.

o Reagent Setup: In a reaction vessel, combine 3-Bromo-7-methoxy-1H-pyrrolo[2,3-
c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as
Pd(PPhs)a (0.05 eq), and a base like potassium carbonate (2.0 eq).[2]

e Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water. The rationale for
degassing is to remove oxygen, which can deactivate the palladium catalyst.

o Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C
until the starting material is consumed, as monitored by LC-MS.

e Workup and Purification: After cooling to room temperature, partition the mixture between
ethyl acetate and water. The organic layer is then washed, dried, and concentrated. The final
product is purified via column chromatography or recrystallization.
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o Characterization: The resulting 3-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine is fully
characterized to confirm its structure and purity.

Application in Drug Discovery: Targeting Kinase
Pathways

The pyrrolo[2,3-c]pyridine scaffold is a prominent feature in many kinase inhibitors.[1] Kinases
are enzymes that play a critical role in cell signaling pathways, and their aberrant activity is a
hallmark of many cancers.[1] Derivatives of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
can be designed to bind to the ATP-binding pocket of a target kinase, inhibiting its function and
disrupting downstream signaling that promotes cell proliferation.

For instance, the core can act as a rigid scaffold to replace metabolically unstable bonds in
natural products, leading to analogs with improved stability and potent antiproliferative activity.

[1]
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Caption: Inhibition of a kinase cascade by a derived therapeutic agent.

Conclusion and Future Outlook

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is more than a simple chemical intermediate;
it is a strategically designed building block that offers immense potential in the field of drug
discovery. Its defined structure, coupled with the versatile reactivity of the C3-bromo group,
provides chemists with a reliable and adaptable platform for the synthesis of novel, biologically
active compounds. The proven success of the pyrrolopyridine scaffold in approved therapeutics
underscores the importance of this chemical class.
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Future research will likely focus on expanding the repertoire of reactions at the C3 position,
exploring the functionalization of other positions on the ring system, and applying this scaffold
to new biological targets beyond kinases, such as viral proteins and other enzyme classes. The
continued investigation of this and related scaffolds will undoubtedly fuel the pipeline of next-
generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 1190316-53-0 [benchchem.com]

2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and
Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

e 3. 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine [myskinrecipes.com]

e 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as
potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing)
[pubs.rsc.org]

e 5. Page loading... [guidechem.com]

¢ To cite this document: BenchChem. [3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine molecular
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287114#3-bromo-7-methoxy-1h-pyrrolo-2-3-c-
pyridine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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